molecular formula C10H13NO3 B11903672 Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol

Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol

Cat. No.: B11903672
M. Wt: 195.21 g/mol
InChI Key: WJKTWCQUWWUWJC-GPXNAGAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products. This compound features a unique structure with hydroxyl groups at positions 4, 6, and 7, and a methyl group at position 1, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol typically involves multicomponent reactions and functionalization strategies. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These reactions involve the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the synthetic routes used in laboratory settings. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring environmental and safety standards are met .

Chemical Reactions Analysis

Types of Reactions

Cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives .

Mechanism of Action

The mechanism of action of cis-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol involves its interaction with various molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, contributing to its antidepressant and neuroprotective effects . Additionally, the compound’s hydroxyl groups may interact with other biological molecules, influencing its activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(1R,4S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol

InChI

InChI=1S/C10H13NO3/c1-5-6-2-8(12)9(13)3-7(6)10(14)4-11-5/h2-3,5,10-14H,4H2,1H3/t5-,10-/m1/s1

InChI Key

WJKTWCQUWWUWJC-GPXNAGAYSA-N

Isomeric SMILES

C[C@@H]1C2=CC(=C(C=C2[C@@H](CN1)O)O)O

Canonical SMILES

CC1C2=CC(=C(C=C2C(CN1)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.